1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester
Beschreibung
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester (CAS: 137076-54-1) is a macrocyclic polyaminopolycarboxylate derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its molecular formula is C₂₈H₅₂N₄O₈, with three of the four acetic acid groups esterified as tert-butyl (1,1-dimethylethyl) esters . This modification enhances lipophilicity compared to the fully deprotonated DOTA, making it a critical intermediate in synthesizing functionalized macrocycles for biomedical applications, such as MRI contrast agents and radiopharmaceuticals . The tert-butyl groups act as protective moieties during synthetic processes, enabling selective deprotection for subsequent conjugation or metal chelation .
Eigenschaften
Molekularformel |
C28H51N4O8- |
|---|---|
Molekulargewicht |
571.7 g/mol |
IUPAC-Name |
2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |
InChI |
InChI=1S/C28H52N4O8/c1-26(2,3)38-23(35)19-30-12-10-29(18-22(33)34)11-13-31(20-24(36)39-27(4,5)6)15-17-32(16-14-30)21-25(37)40-28(7,8)9/h10-21H2,1-9H3,(H,33,34)/p-1 |
InChI-Schlüssel |
RVUXZXMKYMSWOM-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester typically involves the reaction of 1,4,7,10-tetraazacyclododecane with acetic anhydride in a suitable solvent . This process requires precise control of reaction conditions to ensure the desired product is obtained. Industrial production methods may involve scaling up this synthetic route with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as gadolinium, copper, and europium.
Substitution: Can be activated with N-hydroxysulfosuccinimidyl for conjugation with monoclonal antibodies.
Chelation: Chelates radioisotopes for radiolabeling applications.
Common reagents and conditions used in these reactions include acetic anhydride, suitable solvents, and controlled temperatures. Major products formed from these reactions are metal complexes and radiolabeled compounds.
Wissenschaftliche Forschungsanwendungen
Here's a detailed overview of the applications of the chemical compound "1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 1,4,7-tris(1,1-dimethylethyl) ester," also known as Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate .
Chemical Information
Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate, has the molecular formula . It is also known by other names, including:
- 2-(4,7,10-Tris(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl)acetic acid
- DOTA-tri(t-butyl ester)
- 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
- 1,4,7,10-tetraazacyclododecane-1,4,7-tris-tert-butyl acetate-10-acetic acid
Applications in Scientific Research
The search results do not directly specify the applications of Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate. However, they do provide information on the applications of similar compounds, which can help infer the potential uses of the title compound.
DOTA and its derivatives 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has made a significant impact in the field of diagnostic imaging . DOTA is a metal chelate used in medical diagnostics across major imaging modalities such as Magnetic Resonance (MR) and clinical PET scans .
Glycan Biomarker Investigation DOTA derivatives can be used to modify surfaces for the investigation of glycan biomarkers. For example, 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid mono-N-hydroxysuccinimide ester (DOTA-NHS-ester) has been used to modify a gold surface in combination with 16-amino-1-hexadecanethiol hydrochloride using molecular self-assembled monolayer technique . The cross-linking effect of DOTA-NHS-ester, activating three -OH ends to three terminals of succinylimidines, allows selective binding of terminal amino groups in proteins, which can be applied in lectin microarrays to study glycan alterations in biological samples .
Targeted Tumor Therapy and Imaging DOTA derivatives can be used for in vivo localization and therapy of tumors. For example, studies have compared [111In/68Ga]-labeled bombesin-based antagonist RM1 with the agonist [111In]-AMBA for targeting the gastrin-releasing peptide receptor (GRPR) .
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The macrocyclic structure of the compound allows it to tightly bind metal ions, which can then be used in various applications such as imaging and therapy . The molecular targets and pathways involved include the chelation of metal ions and the subsequent use of these complexes in diagnostic and therapeutic procedures.
Vergleich Mit ähnlichen Verbindungen
DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid)
- Structure : Fully deprotonated tetraacetic acid derivative.
- Properties : High thermodynamic stability with lanthanides (e.g., Gd³⁺) and slow dissociation kinetics, making it ideal for MRI contrast agents (e.g., DOTAREM®) .
- Applications : Widely used in clinical MRI and radiopharmaceuticals (e.g., ⁶⁴/⁶⁷Cu-DOTA for PET imaging) .
- Key Difference : The tert-butyl ester derivative lacks free carboxylic acids, reducing metal-binding capacity until deprotected.
DO3A (1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid)
- Structure : Contains three acetic acid arms and one unsubstituted nitrogen.
- Properties : Reduced chelation sites compared to DOTA but retains strong affinity for lanthanides. Gd-DO3A-based agents (e.g., ProHance®) exhibit faster water exchange rates, enhancing relaxivity at high magnetic fields .
- Applications : MRI contrast agents, particularly for neurological imaging .
DOTMA and DOTP
- DOTMA (1,4,7,10-Tetramethyl DOTA) : Methyl substitution reduces acidity of carboxylates, lowering metal-binding stability compared to DOTA .
- DOTP (Phosphonate Analog) : Replaces acetic acid with phosphonic acid groups, increasing charge and bone-targeting affinity .
- Key Difference : The tert-butyl ester derivative is less polar than DOTP, favoring membrane permeability.
Physicochemical Properties
*Assumes one acetic acid remains unesterified; structural confirmation needed.
Comparison with DOTATATE/DOTATOC
- DOTATATE/DOTATOC : Peptide-conjugated DOTA derivatives (e.g., targeting somatostatin receptors in neuroendocrine tumors) .
Research Findings and Data
Stability and Relaxivity
- Relaxivity (r₁) : Gd-DOTA derivatives exhibit r₁ values of ~3.5 mM⁻¹s⁻¹ at 1.5 Tesla. Esterification reduces relaxivity due to hindered water access, but deprotection restores performance .
- Thermodynamic Stability : DOTA’s log K for Gd³⁺ is ~25, surpassing DO3A (~23) and acyclic analogs like DTPA (~22) .
In Vivo Behavior
Biologische Aktivität
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives, including 1,4,7-tris(1,1-dimethylethyl) ester, are significant in the field of medicinal chemistry due to their metal chelation properties. These compounds are primarily used in medical imaging and therapeutic applications due to their ability to form stable complexes with various metal ions.
- Chemical Name : 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid
- Molecular Weight : 516.64 g/mol
- CAS Number : 175854-39-4
- Structure : The compound contains a cyclen core with four acetic acid moieties that can chelate metal ions.
Metal Chelation
DOTA is known for its high stability and selectivity in forming complexes with lanthanide ions and other transition metals. The stability constants for lanthanide(III) complexes have been extensively studied:
These values indicate that DOTA forms highly stable complexes with these metals under physiological conditions.
Imaging Applications
DOTA and its derivatives are widely used as contrast agents in various imaging techniques:
- Magnetic Resonance Imaging (MRI) : DOTA complexes with gadolinium are commonly employed as MRI contrast agents due to their paramagnetic properties.
- Positron Emission Tomography (PET) : DOTA is utilized in radiolabeling peptides and proteins for PET imaging .
Therapeutic Applications
Recent studies have explored the use of DOTA derivatives in targeted therapies:
- Targeting Angiogenesis : DOTA-conjugated peptides have shown promise in targeting neuropilin-1 (NRP-1), a receptor involved in angiogenesis. These compounds can inhibit pathways that promote tumor growth .
Study on Lanthanide Complexes
A study conducted on the formation kinetics of lanthanide-DOTA complexes revealed that the formation rates were influenced by pH levels. At higher pH values (above 7.5), the reaction order with respect to hydroxide ions increased significantly. This indicates that the deprotonation of intermediates plays a crucial role in the complex formation process .
Imaging Efficacy Comparison
In vivo studies comparing DOTA-based tracers with traditional gallium-based tracers showed that while both had similar accumulation rates in tumors (e.g., KB tumors), DOTA tracers exhibited lower accumulation in non-target organs such as the liver and kidneys. This suggests a more favorable biodistribution profile for DOTA-based imaging agents .
Research Findings
| Property | Value |
|---|---|
| Protonation Constants () | 12.6, 9.70, 4.50, 4.14, 2.32 |
| Stability Constants for Lanthanides | , |
| Typical Applications | MRI contrast agents, PET imaging |
| Targeting Mechanisms | Inhibition of angiogenesis via NRP-1 |
Q & A
Q. What are the optimal synthetic routes for preparing 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid derivatives, and how can intermediates be characterized?
Methodological Answer: Two improved synthetic pathways are documented:
- Route 1 : Uses 1-benzyl-1,4,7,10-tetraazacyclododecane intermediates, with critical steps including sulfonylation and deprotection. Key intermediates (e.g., 4-benzyl-1,7-bis(p-toluenesulfonyl)diethylenetriamine) are verified via single-crystal X-ray diffraction and / NMR spectroscopy .
- Route 2 : Focuses on functionalization with ethyl ester groups, enabling selective chelation for rare earth ions. MALDI-TOF mass spectrometry and NMR confirm final product purity and metal-binding efficacy .
Recommendation : Use orthogonal protecting groups (e.g., tosyl or benzyl) to avoid side reactions during macrocycle formation.
Q. How do physical and chemical properties (e.g., stability, solubility) influence experimental design for this compound?
Methodological Answer :
- Stability : The compound is stable under standard storage (20°C, dry conditions) but degrades with prolonged storage or exposure to oxidizers, producing hazardous byproducts like nitrogen oxides .
- Solubility : As a crystalline solid, it is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF or DMSO). Pre-dissolve in such solvents for reaction setups .
Experimental Tip : Monitor decomposition via TLC or NMR if reactions involve elevated temperatures (>100°C) or oxidizing agents .
Advanced Research Questions
Q. How can researchers address contradictions in data on rare earth complexation efficiency with this ligand?
Methodological Answer : Contradictions often arise from:
- pH Sensitivity : Protonation states of the macrocycle affect metal-binding kinetics. Use potentiometric titrations to determine conditional stability constants () under physiological pH (7.4) vs. acidic conditions .
- Metal Ion Competition : Competing ions (e.g., Ca or Zn) in buffer systems reduce rare earth binding. Pre-treat solutions with chelating resins (e.g., Chelex-100) to remove contaminants .
Case Study : Gd-DO3A complexes show variable relaxivity (T1) at 7 Tesla due to pH-dependent hydration states. Measure at 37°C and validate with inverse-gated NMR to quantify bound water molecules .
Q. What strategies improve the design of redox-sensitive MRI contrast agents using this compound?
Methodological Answer :
- Redox-Responsive Moieties : Introduce disulfide bonds or thiol groups into the ester side chains. These moieties undergo cleavage in reducing environments (e.g., intracellular glutathione), altering relaxivity .
- Validation : Compare -weighted signal intensity in normoxic vs. hypoxic cell cultures using a 7 Tesla MRI scanner. Use LC-ESI-MS/MS to confirm redox-triggered ligand decomposition .
Synthetic Protocol : Post-functionalize the macrocycle with maleimide groups for site-specific conjugation to thiol-containing biomolecules (e.g., peptides) .
Q. How can researchers mitigate risks of inconsistent biological activity in metal-coded affinity tags (MECATs) derived from this compound?
Methodological Answer :
- Isotopic Purity : Use monoisotopic rare earth ions (e.g., Ho or Lu) to avoid mass spectral overlap. Validate via ICP-MS .
- Conjugation Efficiency : Optimize reaction stoichiometry for biotin or antibody tagging. MALDI-TOF mass spectrometry quantifies labeling efficiency, while SPR confirms binding affinity .
Troubleshooting : If peptide recovery is low (<70%), pre-block streptavidin beads with bovine serum albumin to reduce nonspecific binding .
Handling and Safety Considerations
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and a Type P95 respirator when handling powders to prevent inhalation or dermal exposure .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines. Avoid aqueous rinses to prevent environmental contamination .
Storage : Store in amber vials under argon at -20°C to prevent ester hydrolysis. Shelf life is ≤6 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
